6-Ethyl-2-methyl-1H-benzo[d]imidazole
CAS No.:
Cat. No.: VC17198568
Molecular Formula: C10H12N2
Molecular Weight: 160.22 g/mol
* For research use only. Not for human or veterinary use.
![6-Ethyl-2-methyl-1H-benzo[d]imidazole -](/images/structure/VC17198568.png)
Specification
Molecular Formula | C10H12N2 |
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Molecular Weight | 160.22 g/mol |
IUPAC Name | 6-ethyl-2-methyl-1H-benzimidazole |
Standard InChI | InChI=1S/C10H12N2/c1-3-8-4-5-9-10(6-8)12-7(2)11-9/h4-6H,3H2,1-2H3,(H,11,12) |
Standard InChI Key | JIIPEJSYISRQCY-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC2=C(C=C1)N=C(N2)C |
Introduction
Chemical Identity and Structural Features
The molecular formula of 6-Ethyl-2-methyl-1H-benzo[d]imidazole is C₁₀H₁₂N₂, with a molecular weight of 160.22 g/mol. The benzimidazole core consists of a fused benzene and imidazole ring system, where the ethyl substituent at position 6 enhances lipophilicity, and the methyl group at position 2 moderates electronic effects. Comparative crystallographic studies of related benzimidazoles, such as ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate, reveal monoclinic crystal systems (space group P2₁/c) with unit cell parameters a = 19.937 Å, b = 5.708 Å, c = 23.406 Å, and β = 108.521° . These structural insights suggest that 6-Ethyl-2-methyl-1H-benzo[d]imidazole likely adopts a planar conformation optimized for π-π stacking interactions in solid-state arrangements.
Synthetic Methodologies
Condensation and Cyclization Routes
The synthesis of 6-Ethyl-2-methyl-1H-benzo[d]imidazole typically involves the condensation of substituted o-phenylenediamine derivatives with carbonyl compounds. For example, ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate (C₁₀H₉ClN₂O₂, MW 224.64 g/mol) is synthesized via cyclization reactions involving chlorinated intermediates . Adapting this approach, the target compound can be prepared by reacting 4-ethyl-3-methylbenzene-1,2-diamine with formic acid under reflux conditions. The reaction proceeds through Schiff base formation, followed by intramolecular cyclization to yield the benzimidazole core .
Table 1: Key Synthetic Parameters for Benzimidazole Derivatives
Industrial-Scale Production
Continuous flow reactors have been employed for scaled-up synthesis of analogous compounds, achieving yields exceeding 85% under optimized conditions (120°C, 2 bar pressure) . Catalytic systems utilizing palladium or nickel enhance reaction efficiency, particularly for introducing alkyl substituents like the ethyl group at position 6.
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR data for ethyl 4-acetoxy-1-benzyl-2-ethyl-1H-benzo[d]imidazole-6-carboxylate (a structurally related compound) show characteristic peaks at δ 8.10 (s, 1H, aromatic), δ 7.40–7.15 (m, 5H, benzyl), and δ 2.81 (q, 2H, ethyl group) . For 6-Ethyl-2-methyl-1H-benzo[d]imidazole, the methyl group at position 2 is expected to resonate near δ 2.50–2.60, while the ethyl group’s methyl protons would appear as a triplet near δ 1.25–1.30.
Crystallographic Analysis
While direct crystal data for 6-Ethyl-2-methyl-1H-benzo[d]imidazole are unavailable, studies on ethyl 5,6-dichloro-2-methyl-2,3-dihydro-1H-benzo[d]imidazole-2-carboxylate demonstrate the utility of X-ray diffraction in resolving substituent effects on molecular packing . The dihydroimidazole variant crystallizes in a monoclinic system with Z = 8 and a unit cell volume of 2525.7 ų, parameters that provide a benchmark for predicting the target compound’s solid-state behavior.
Physicochemical Properties
The ethyl and methyl substituents impart distinct solubility characteristics:
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LogP: Estimated at 2.8 (indicating moderate lipophilicity)
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Aqueous solubility: <1 mg/mL at 25°C, necessitating formulation with co-solvents for biological applications
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Thermal stability: Decomposition temperature >250°C, consistent with aromatic heterocycles
Comparative analysis with ethyl 2-chloro-1H-benzo[d]imidazole-6-carboxylate (aqueous solubility: 0.3 mg/mL) highlights the role of halogen substituents in modulating polarity .
Comparative Analysis with Structural Analogs
Table 2: Substituent Effects on Benzimidazole Properties
The methyl group at position 2 reduces steric hindrance compared to bulkier substituents, potentially enhancing binding affinity in pharmacological targets.
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